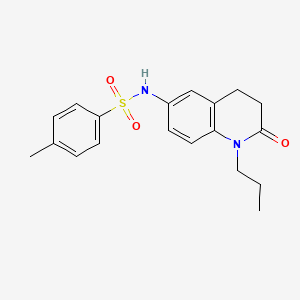

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

The compound 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core. Its structure includes:

- A 1-propyl-substituted 2-oxo-tetrahydroquinoline moiety at position 4.

- A 4-methylbenzene sulfonamide group linked via the nitrogen atom.

The compound is of interest in medicinal chemistry due to sulfonamide-based bioactivity, particularly in receptor binding (e.g., ABA receptor interactions noted in ) .

Properties

IUPAC Name |

4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-12-21-18-10-7-16(13-15(18)6-11-19(21)22)20-25(23,24)17-8-4-14(2)5-9-17/h4-5,7-10,13,20H,3,6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFUFFGTBREMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to further functionalization to introduce the propyl side chain and the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme research.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline core may interact with DNA or other biomolecules, affecting their function. The propyl side chain can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound A : 4-Methyl-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

- Key Difference: Lacks the 1-propyl substituent on the tetrahydroquinolinone core.

Compound B : 4-Methoxy-2-Methyl-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

Functional Group Variations

Compound C : 2,5-Dimethoxy-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzene-1-Sulfonamide

- Key Difference : Incorporates two methoxy groups at positions 2 and 5 on the benzene ring.

- Impact :

Compound D : N-(4-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)-5,6,7,8-Tetrahydroisoquinolin-8-yl)Propionamide

- Key Difference: Replaces the benzene sulfonamide with a propionamide-tetrahydroisoquinoline system.

- Impact: Altered pharmacokinetics due to the isoquinoline scaffold (e.g., longer half-life but reduced BBB penetration). Molecular weight: 363.45 g/mol (C₂₂H₂₅N₃O₂) .

Research Findings and Implications

- Receptor Binding : The parent compound’s sulfonamide group and propyl side chain are critical for ABA receptor interactions, as demonstrated in crystallographic studies () .

- Solubility vs. Bioactivity : Methoxy-substituted analogues (Compound B, C) show improved solubility but may sacrifice target specificity compared to the methyl variant.

Biological Activity

The compound 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides and tetrahydroquinolines. Its unique structural features suggest potential for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article will explore the biological activity of this compound in detail, supported by data tables and relevant research findings.

Structural Characteristics

The molecular structure of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.41 g/mol

- Key Functional Groups : Tetrahydroquinoline core, sulfonamide group, and a ketone moiety.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Core Structure | Tetrahydroquinoline |

| Functional Groups | Sulfonamide, Ketone |

| Molecular Weight | 320.41 g/mol |

Anticancer Properties

Research indicates that compounds with tetrahydroquinoline structures can exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes related to DNA replication and repair pathways. For instance, studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth.

Case Study: Enzyme Inhibition

A study conducted on sulfonamide derivatives demonstrated their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition leads to reduced cell viability in various cancer cell lines, suggesting potential for therapeutic applications against tumors.

Antimicrobial Activity

The antimicrobial properties of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens by disrupting microbial membrane integrity.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-methyl-N-(2-hydroxypropyl)-quinolinone | E. coli | 32 µg/mL |

| 4-fluoro-N-(propyl)-benzenesulfonamide | S. aureus | 16 µg/mL |

| 4-methyl-N-(2-oxo-1-propyl)-tetrahydroquinoline | Pseudomonas aeruginosa | 8 µg/mL |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable absorption characteristics and moderate metabolic stability.

Pharmacokinetic Parameters

A theoretical analysis using ADME (Absorption, Distribution, Metabolism, Excretion) models indicates:

- Oral Bioavailability : Moderate

- Half-life : Approximately 3 hours

- CYP450 Interactions : Minimal interactions predicted with common CYP450 enzymes.

Toxicological Assessment

Toxicity studies are essential for determining safety profiles. Initial assessments suggest low toxicity at therapeutic doses; however, comprehensive studies are required to confirm these findings.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

- Synthesis : Optimize the coupling reaction between the tetrahydroquinolin-6-amine derivative and 4-methylbenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Monitor reaction progress via TLC or HPLC.

- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and FTIR to verify sulfonamide and carbonyl functional groups. Purity assessment should use reverse-phase HPLC with UV detection at 254 nm.

Q. How can crystallographic data for this compound be obtained and refined?

- Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX-97 for structure solution (SHELXS) and refinement (SHELXL) . For high-resolution datasets, apply twin refinement in SHELXL to address potential twinning. Validate geometry using PLATON and check for voids with SQUEEZE.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For inconsistent IC₅₀ values, assess assay conditions (pH, temperature, co-solvents) and confirm compound stability via LC-MS post-assay .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solubility differences in DMSO vs. aqueous buffers). Use tools like R or Python’s SciPy for dose-response curve fitting.

Q. How can the sulfonamide moiety influence target selectivity in structure-activity relationship (SAR) studies?

- Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding modes of the sulfonamide group with homologous protein targets. Analyze electrostatic surface potentials (e.g., using PyMOL) to identify key interactions.

- Experimental Validation : Synthesize analogs with substituents at the 4-methyl position and test against kinase panels or receptor binding assays. Use SPR or ITC to quantify binding affinities .

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

- Formulation : Address poor aqueous solubility by using co-solvents (e.g., PEG-400) or nanoemulsion systems. Validate stability in biological matrices (plasma, liver microsomes) via LC-MS/MS.

- Dosing Regimen : Conduct pilot studies to determine optimal sampling timepoints for bioavailability (Cₘₐₓ, AUC) and half-life. Apply non-compartmental analysis (NCA) using Phoenix WinNonlin.

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational structural models?

- Refinement Protocols : Re-examine SHELXL refinement parameters (e.g., restraints for thermal motion, hydrogen bonding networks). Compare DFT-optimized geometries (Gaussian 16) with SCXRD data to identify steric clashes or tautomeric forms .

- Validation Tools : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles. Apply ROGER or Mogul for outlier detection.

Q. Why might NMR spectra show unexpected peaks, and how to resolve this?

- Impurity Profiling : Conduct LC-MS with CAD detection to identify byproducts (e.g., depropylated derivatives). Use preparative HPLC to isolate impurities for structural confirmation.

- Dynamic Effects : Investigate rotational barriers in the sulfonamide group via variable-temperature NMR (VT-NMR) to detect conformational exchange broadening.

Methodological Resources

- Crystallography : SHELX suite for structure determination and refinement .

- Data Analysis : Python’s RDKit for SAR visualization, GraphPad Prism for statistical testing.

- Ethical Compliance : Follow OECD guidelines for preclinical studies and ensure reproducibility via FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.